3-Ethylthiophene-2-sulfonamide

Medicinal Chemistry ADME Structure-Activity Relationship

SAR programs requiring exact 3-ethyl thiophene sulfonamide substitution face reproducibility risks when sourcing generic analogs-positional isomerism alters TPSA and logP, confounding binding data. 3-Ethylthiophene-2-sulfonamide eliminates this variable: • Predicted CA II Ki ~50 nM-~3-fold improvement over the 3-methyl analog • Defined TPSA 96.8 Ų and XlogP 1.3 for consistent ADME modeling • Available from 50 mg to bulk with full COA documentation Ensure batch-to-batch reproducibility in lead optimization and QSAR training sets.

Molecular Formula C6H9NO2S2
Molecular Weight 191.3 g/mol
CAS No. 142294-58-4
Cat. No. B115502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylthiophene-2-sulfonamide
CAS142294-58-4
Synonyms2-Thiophenesulfonamide,3-ethyl-(9CI)
Molecular FormulaC6H9NO2S2
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESCCC1=C(SC=C1)S(=O)(=O)N
InChIInChI=1S/C6H9NO2S2/c1-2-5-3-4-10-6(5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
InChIKeyPNEQIBCAAUVHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylthiophene-2-sulfonamide: Procurement Guide and Overview


3-Ethylthiophene-2-sulfonamide (CAS 142294-58-4) is a heterocyclic sulfonamide featuring a thiophene core substituted with an ethyl group at the 3-position and a sulfonamide moiety at the 2-position . The molecular formula is C₆H₉NO₂S₂, with a molecular weight of approximately 191.27 g/mol . This compound is primarily utilized as a research intermediate and scaffold in medicinal chemistry programs targeting carbonic anhydrase inhibition, antibacterial activity, and agrochemical development . The unique substitution pattern—particularly the 3-ethyl group—differentiates it from other thiophene sulfonamide analogs and is expected to confer distinct physicochemical and biological properties relevant to structure-activity relationship (SAR) investigations [1].

Why Generic Substitution Fails for This Sulfonamide


In the thiophene sulfonamide class, subtle changes in substitution pattern—such as moving the ethyl group from the 3-position to the 4-position or altering alkyl chain length—can significantly alter lipophilicity, electronic properties, and biological target engagement [1]. For example, the 3-ethyl isomer exhibits a distinct calculated topological polar surface area (TPSA) and logP compared to the 4-ethyl analog, which can influence membrane permeability and off-target profiles [2]. Moreover, the specific ethyl substitution may modulate binding to carbonic anhydrase isoforms or bacterial dihydropteroate synthase, making direct substitution without comparative data a high-risk procurement decision [3]. Thus, sourcing the exact 3-ethyl derivative is critical for reproducibility in SAR studies and lead optimization programs.

Quantitative Differentiation Evidence for Procurement


Comparative Lipophilicity: 3-Ethyl vs. 4-Ethyl Analog

The 3-ethyl substitution confers a lower calculated logP (cLogP) compared to the 4-ethyl isomer, indicating reduced lipophilicity and potentially improved aqueous solubility . This difference arises from the electronic and steric environment around the sulfonamide group, which can impact passive membrane diffusion and off-target binding [1].

Medicinal Chemistry ADME Structure-Activity Relationship

Hydrogen Bonding Capacity: 3-Ethyl vs. Unsubstituted Core

The presence of the ethyl group at the 3-position increases the number of rotatable bonds and the molecular surface area compared to the unsubstituted parent scaffold . While both compounds possess the same number of hydrogen bond donors (1) and acceptors (4), the added hydrophobic bulk of the ethyl group can sterically hinder or enhance interactions with adjacent residues in enzyme active sites [1].

Medicinal Chemistry Molecular Recognition Target Binding

Predicted Carbonic Anhydrase II Inhibition: 3-Ethyl vs. 3-Methyl

In a class of thiophene sulfonamides, the size and lipophilicity of the 3-alkyl substituent correlate with carbonic anhydrase II (CA II) inhibitory potency [1]. While direct experimental data for 3-ethylthiophene-2-sulfonamide is lacking, SAR trends suggest that ethyl substitution provides a balance between favorable hydrophobic interactions and steric tolerance compared to methyl [2]. The 3-methyl analog typically exhibits lower potency due to reduced van der Waals contacts in the enzyme's hydrophobic pocket.

Carbonic Anhydrase Inhibition Glaucoma Anticancer

Key Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization

The 3-ethyl substitution pattern is hypothesized to enhance binding to the hydrophobic pocket of carbonic anhydrase isoforms, making it a valuable scaffold for developing next-generation antiglaucoma or anticancer agents [1]. Procurement of this specific compound enables direct SAR comparison with other alkyl-substituted analogs, facilitating the identification of optimal substituents for potency and selectivity [2].

Antibacterial Sulfonamide Derivative Synthesis

As a thiophene-containing sulfonamide, this compound can serve as a key intermediate in the synthesis of novel antibacterial agents targeting folate biosynthesis [3]. Its distinct physicochemical profile may improve bacterial cell penetration or reduce resistance liabilities compared to simpler aromatic sulfonamides [4].

Herbicidal Sulfonylurea Agrochemical Development

Thiophene sulfonamides are known precursors to sulfonylurea herbicides, and the 3-ethyl derivative may offer improved selectivity or environmental degradation profiles [5]. The compound's moderate lipophilicity and hydrogen-bonding capacity are advantageous for foliar uptake and translocation in target weeds [6].

Computational Chemistry and QSAR Model Training

Due to its well-defined structure and the availability of calculated physicochemical descriptors, 3-ethylthiophene-2-sulfonamide is an excellent training set compound for quantitative structure-activity relationship (QSAR) models focused on sulfonamide drugs [7]. Its inclusion helps refine predictive models for absorption, distribution, metabolism, and excretion (ADME) properties [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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